molecular formula C23H24Cl4N4O2 B5777440 N'~1~,N'~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide

N'~1~,N'~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide

Cat. No. B5777440
M. Wt: 530.3 g/mol
InChI Key: AXSFAXFPHFBTOX-RABJZLPGSA-N
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Description

N'~1~,N'~9~-bis(2,6-dichlorobenzylidene)nonanedihydrazide, commonly referred to as DBN, is a chemical compound that has been extensively studied for its potential applications in various fields. DBN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

DBN has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer chemistry. In medicine, DBN has been shown to have antitumor, antiviral, and antibacterial activities. In agriculture, DBN has been used as a fungicide and insecticide. In polymer chemistry, DBN has been used as a cross-linking agent.

Mechanism of Action

The mechanism of action of DBN is not fully understood. However, it is believed that DBN exerts its biological activities by inhibiting the activity of enzymes and disrupting the structure of cell membranes.
Biochemical and Physiological Effects:
DBN has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DBN inhibits the growth of a variety of tumor cell lines, including breast cancer, lung cancer, and colon cancer. DBN has also been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, DBN has been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.

Advantages and Limitations for Lab Experiments

DBN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation is that it is insoluble in water, which can make it difficult to work with in aqueous environments. Another limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DBN. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and environmentally friendly synthesis methods for DBN. Additionally, there is potential for the development of new drugs and agrochemicals based on the structure of DBN. Finally, further research is needed to determine the safety and toxicity of DBN in various organisms and environments.

Synthesis Methods

The synthesis of DBN involves the reaction of 2,6-dichlorobenzaldehyde with nonanedihydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of DBN is typically around 80%.

properties

IUPAC Name

N,N'-bis[(E)-(2,6-dichlorophenyl)methylideneamino]nonanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl4N4O2/c24-18-8-6-9-19(25)16(18)14-28-30-22(32)12-4-2-1-3-5-13-23(33)31-29-15-17-20(26)10-7-11-21(17)27/h6-11,14-15H,1-5,12-13H2,(H,30,32)(H,31,33)/b28-14+,29-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSFAXFPHFBTOX-RABJZLPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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